3-(苄基磺酰)-5-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

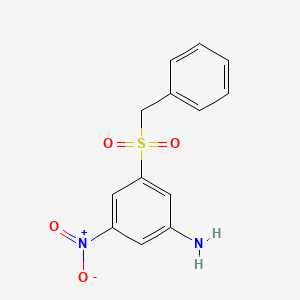

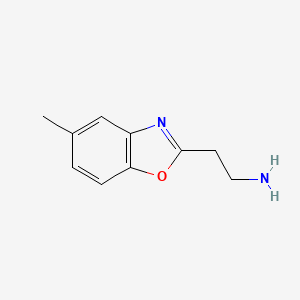

The compound “3-(Benzylsulfonyl)-5-nitroaniline” likely contains a benzylsulfonyl group and a nitroaniline group. A sulfonyl group is a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group . Nitroaniline, on the other hand, is an organic compound consisting of a phenyl group attached to an amino group and a nitro group.

Synthesis Analysis

While specific synthesis methods for “3-(Benzylsulfonyl)-5-nitroaniline” were not found, sulfonyl groups can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen . Additionally, synthesis methods for similar compounds often involve multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Chemical Reactions Analysis

While specific chemical reactions involving “3-(Benzylsulfonyl)-5-nitroaniline” were not found, sulfonyl groups can be reduced to the sulfide with DIBALH . Additionally, the reactions of similar compounds provide powerful, modern tools for the design of a wide variety of aromatic azoles .科学研究应用

Comprehensive Analysis of 3-(Benzylsulfonyl)-5-nitroaniline Applications

3-(Benzylsulfonyl)-5-nitroaniline is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Pharmaceutical Research: 3-(Benzylsulfonyl)-5-nitroaniline may serve as a precursor in the synthesis of sulfonamide-based compounds, which are known for their wide range of pharmacological activities. Sulfonamides have been integral in drug design due to their antibacterial, anticonvulsant, antifungal, and antimalarial properties . The compound’s ability to undergo substitution reactions makes it a valuable candidate for creating novel drug molecules.

Enzyme Inhibition Studies: The compound’s structure allows it to act as an inhibitor for certain enzymes. For example, it could be used to prepare sulfone analogues of sulfides, which have shown promise in inhibiting the enzyme dihydrofolate reductase . This enzyme is a target for anticancer drugs, making 3-(Benzylsulfonyl)-5-nitroaniline a compound of interest in cancer research.

属性

IUPAC Name |

3-benzylsulfonyl-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLLPNLKTNURMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylsulfonyl)-5-nitroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)